molecular formula C15H10F3N3O B11793001 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11793001
M. Wt: 305.25 g/mol
InChI Key: QEPMVAXZXLFRGC-UHFFFAOYSA-N
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Description

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound targets protein kinases, leading to the inhibition of kinase activity and subsequent induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar compounds to 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:

The uniqueness of this compound lies in its combination of the trifluoromethyl group, oxadiazole ring, and aniline group, which together contribute to its diverse reactivity and wide range of applications.

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-9(2-6-11)13-20-21-14(22-13)10-3-7-12(19)8-4-10/h1-8H,19H2

InChI Key

QEPMVAXZXLFRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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